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N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide

regiochemistry pharmacophore topology target prediction

N-(3-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide (CAS 1005307-57-2) is a dual-sulfonamide, pyridazine-bridged benzamide with molecular formula C23H24N4O6S2 and molecular weight 516.6 g/mol. The compound is catalogued as a screening compound (e.g., Life Chemicals F2098-0215) and has been indexed in PubChem (CID and ZINC (ZINC09626946) since 2007, with no experimentally determined bioactivity data deposited in ChEMBL as of 2024.

Molecular Formula C23H24N4O6S2
Molecular Weight 516.59
CAS No. 1005307-57-2
Cat. No. B2413228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide
CAS1005307-57-2
Molecular FormulaC23H24N4O6S2
Molecular Weight516.59
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C23H24N4O6S2/c1-2-34(29,30)22-11-10-21(25-26-22)18-4-3-5-19(16-18)24-23(28)17-6-8-20(9-7-17)35(31,32)27-12-14-33-15-13-27/h3-11,16H,2,12-15H2,1H3,(H,24,28)
InChIKeyFXMDRGDFMCDKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide (CAS 1005307-57-2): Procurement-Relevant Structural and Pharmacophoric Profile


N-(3-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide (CAS 1005307-57-2) is a dual-sulfonamide, pyridazine-bridged benzamide with molecular formula C23H24N4O6S2 and molecular weight 516.6 g/mol [1]. The compound is catalogued as a screening compound (e.g., Life Chemicals F2098-0215) and has been indexed in PubChem (CID 18567825) and ZINC (ZINC09626946) since 2007, with no experimentally determined bioactivity data deposited in ChEMBL as of 2024 [2]. Its architecture—combining a 6-ethylsulfonylpyridazine eastern heterocycle with a 4-morpholinosulfonylbenzamide western moiety connected via a meta-phenyl linker—places it within a broader class of pyridazine sulfonamide derivatives explored for CFTR inhibition, kinase modulation, and antiproliferative activity [3]. The absence of published target-specific potency data for this exact compound makes its selection a structurally driven decision, where the precise regiochemistry and dual sulfonamide topology differentiate it from close-in analogs available from the same vendor libraries.

Why N-(3-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide Cannot Be Interchanged with Its Closest Structural Analogs


Generic substitution within the pyridazine sulfonamide benzamide series is precluded by three factors: (i) the regiochemistry of the phenyl linker (meta vs. para) alters the three-dimensional presentation of the pharmacophore and consequently the predicted target interaction profile ; (ii) the dual-sulfonamide architecture (ethylsulfonyl on pyridazine; morpholinosulfonyl on benzamide) creates a unique hydrogen-bond acceptor/donor topology distinct from analogs lacking one sulfonamide group or substituting morpholine with piperidine ; and (iii) for screening procurement, compounds from the same library (e.g., Life Chemicals F2098 series) that differ only by single functional group replacements have been shown to produce divergent biological fingerprints by SEA (Similarity Ensemble Approach) target prediction [1]. Without experimental selectivity data for the target compound, the structural uniqueness of the meta-phenyl configuration—combined with the specific morpholinosulfonyl substitution—makes it a non-redundant member of a screening deck whose nearest neighbors are not functional equivalents.

Quantitative Differentiation Evidence for N-(3-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide vs. Closest Analogs


Meta- vs. Para-Phenyl Linker Regiochemistry: Physicochemical and Predicted Target-Profile Divergence

The target compound features a meta-substituted central phenyl ring bridging the pyridazine and benzamide moieties. Its direct positional isomer, N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide (CAS 921587-26-0), bears a para-substituted linker but is otherwise isomeric (same molecular formula C23H24N4O6S2; MW 516.59) . Despite this isomeric relationship, the two compounds present markedly different three-dimensional pharmacophore geometries. SEA target prediction for the meta isomer (ZINC000008914689) returns ion channel (KCNQ1), kinase (IKBKB), and enzyme (CPT1A) associations with low P-values, whereas the para isomer (a distinct ZINC entry) would be expected to generate a different prediction profile due to altered molecular shape and electrostatic potential surface, though no head-to-head prediction comparison has been published [1]. For procurement, this means the two isomers cannot serve as mutual substitutes in a screening campaign targeting any of these protein classes.

regiochemistry pharmacophore topology target prediction SEA

Dual Sulfonamide Architecture: Hydrogen-Bond Acceptor Count vs. Des-Morpholinosulfonyl Analog

The target compound possesses two distinct sulfonamide groups: an ethylsulfonyl on the pyridazine ring and a morpholinosulfonyl on the benzamide ring, yielding a total of 9 hydrogen-bond acceptors and a topological polar surface area (tPSA) of 152 Ų [1]. In contrast, the des-morpholinosulfonyl analog N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide contains only one sulfonamide group, with significantly fewer H-bond acceptors and a lower tPSA (expected). This difference quantitatively alters predicted membrane permeability (correlated with tPSA) and solubility profiles, which are critical parameters for cell-based screening assay performance [2]. The morpholinosulfonyl group specifically contributes 4 additional oxygen atoms as H-bond acceptors and introduces a tertiary amine capable of protonation, modulating solubility at physiological pH.

hydrogen bonding polar surface area drug-likeness physicochemical profiling

Morpholine vs. Piperidine Sulfonamide Exchange: Impact on cLogP and Predicted Metabolic Stability

The target compound incorporates a morpholine ring within its sulfonamide substituent. The closest piperidine analog, N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, differs by replacement of the ring oxygen with a methylene group . This single-atom substitution (O → CH2) has well-characterized consequences in medicinal chemistry: morpholine reduces cLogP by approximately 0.5–1.0 log units relative to piperidine due to the electronegative oxygen, while simultaneously improving aqueous solubility at pH < 7 via the weakly basic nitrogen (pKa ~6–7 for morpholine vs. ~10 for piperidine) [1]. The target compound's computed XLogP3-AA of 1.1 reflects this polarity-enhancing effect. Furthermore, morpholine is generally more resistant to N-dealkylation by CYP450 enzymes compared to piperidine, conferring a predicted metabolic stability advantage in in vitro microsomal assays [2]. No experimental head-to-head metabolic stability data exist for these two specific compounds.

cLogP metabolic stability morpholine piperidine bioisosterism

Molecular Complexity and Fraction sp3: Lead-Likeness vs. MPT0B390 Benchmark

The target compound has a fraction sp3 of 0.30 (comprising the morpholine ring, ethyl group, and methylene carbons) and a complexity score of 919 (Cactvs) [1]. By comparison, MPT0B390 (N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide)—a structurally related arylsulfonamide with documented HDAC inhibitory activity (GI50 = 0.03 μM against HCT116)—has a molecular weight of 375.4 g/mol and lower fraction sp3 due to the absence of the central phenyl ring and ethylsulfonyl group . The higher molecular complexity of the target compound (ΔMW ≈ 141 Da; 35 heavy atoms vs. ~26) places it in a different region of lead-like chemical space. Its higher fraction sp3 (0.30 vs. estimated 0.18–0.22) is associated with improved clinical developability, as higher sp3 character correlates with reduced attrition due to toxicity and pharmacokinetic failure [2]. However, no direct biological comparison between these two compounds is available.

lead-likeness fraction sp3 molecular complexity HTS triage

Vendor Purity and Availability: Procurement-Grade Differentiation from Para Isomer

The target compound is available from Life Chemicals (catalog F2098-0215) as a solid, with stock quantities listed (10 units as of August 2025) . The para-substituted isomer (CAS 921587-26-0) is available from multiple vendors (EvitaChem catalog EVT-2529582; BenchChem; VulcanChem), typically at 95% purity . While both compounds are offered at comparable purity specifications, the meta isomer (target compound) has a more restricted vendor distribution, which may affect supply continuity in long-term screening programs. No analytical QC data (e.g., HPLC traces, NMR) were publicly accessible for either compound at the time of this analysis. For procurement decisions, the confirmed stock availability from Life Chemicals—a vendor with documented HTS compound supply credentials cited in >100 publications—provides a verifiable procurement channel that may not be equivalently guaranteed for the para isomer from all listed suppliers .

purity vendor specification HTS readiness Life Chemicals

Recommended Application Scenarios for N-(3-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide Based on Differentiated Structural Properties


Target-Focused Screening for Ion Channel (KCNQ1) or Kinase (IKBKB) Modulators

Based on SEA target predictions that associate this compound with KCNQ1 (potassium voltage-gated channel) and IKBKB (IκB kinase beta), it is a structurally appropriate candidate for inclusion in focused screening libraries targeting ion channel or NF-κB pathway modulation [1]. The meta-phenyl linker topology is predicted to present a pharmacophore distinct from the para isomer, potentially offering a unique binding mode. Procure this compound when building a chemotype-diverse deck for electrophysiology-based or kinase inhibition assays, where the dual sulfonamide architecture may engage two distinct subpockets of the target protein.

Structure-Activity Relationship (SAR) Expansion Around MPT0B390 / HDAC-TIMP3 Chemotype

MPT0B390 has established the pyridazine-morpholinosulfonyl-benzamide scaffold as a viable chemotype for HDAC inhibition and TIMP3 induction (GI50 = 0.03 μM in HCT116) . The target compound extends this scaffold by incorporating an ethylsulfonyl-substituted pyridazine with a meta-phenyl linker, increasing both molecular weight and three-dimensional complexity (fraction sp3 = 0.30 vs. ~0.18–0.22 for MPT0B390). Use this compound as a probe to explore SAR beyond the MPT0B390 chemical space, particularly to assess whether the increased sp3 character and dual-sulfonamide architecture confer selectivity advantages over simpler HDAC inhibitor chemotypes.

Physicochemical Property Benchmarking for Morpholine-Containing Screening Compounds

With a computed XLogP3-AA of 1.1, tPSA of 152 Ų, and 9 H-bond acceptors, this compound sits within favorable drug-like property space despite its relatively high molecular weight (516.6 g/mol) [2]. It serves as a useful benchmarking compound for HTS triage libraries, particularly when evaluating the impact of morpholine incorporation on solubility and non-specific binding. Compare its performance in assay interference panels (e.g., PAINS filters, aggregation assays) against the piperidine analog to quantify the practical benefit of the morpholine oxygen for reducing promiscuity.

Positional Isomer Comparator in Regiochemistry-Selectivity Studies

For research programs investigating how subtle changes in molecular shape affect target engagement, the meta-phenyl isomer (target compound, CAS 1005307-57-2) and its para-phenyl counterpart (CAS 921587-26-0) form a matched pair differing only in linker geometry while sharing identical molecular formula and functional groups . Procure both compounds to conduct head-to-head profiling across a panel of biochemical or cellular assays, thereby generating the experimental selectivity data that is currently absent from the public domain. This matched-pair analysis can reveal whether the meta configuration confers genuine biological differentiation, and such data would be of high publication value.

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